2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

Description

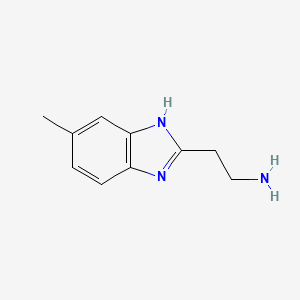

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXLLXSCNRJESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358921 | |

| Record name | 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630091-54-2, 24625-24-9 | |

| Record name | 6-Methyl-1H-benzimidazole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630091-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: Synthesis, Properties, and Therapeutic Potential

Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in the landscape of drug discovery and development.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[] This has resulted in a plethora of clinically successful drugs spanning various therapeutic areas, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines (e.g., astemizole).[1][2] The versatility of the benzimidazole core, which allows for substitutions at various positions, provides a rich molecular canvas for medicinal chemists to design novel therapeutic agents with tailored properties.[4]

This in-depth technical guide focuses on a specific, yet promising, member of this family: 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (CAS No: 24625-24-9).[] This molecule incorporates a methyl group at the 5-position of the benzimidazole ring and an ethanamine side chain at the 2-position. These structural features suggest the potential for interactions with various biogenic amine receptors, opening avenues for its investigation in neuropharmacology and other therapeutic areas. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and a forward-looking perspective on its potential biological activities and mechanisms of action, grounded in the established pharmacology of related benzimidazole derivatives.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | |

| CAS Number | 24625-24-9 | [] |

| Molecular Formula | C₁₀H₁₃N₃ | [] |

| Molecular Weight | 175.23 g/mol | [] |

| Boiling Point | 452.7°C at 760 mmHg | [] |

| SMILES | CC1=CC2=C(C=C1)N=C(N2)CCN | [] |

| InChI Key | BQXLLXSCNRJESI-UHFFFAOYSA-N | [] |

Synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: A Detailed Protocol

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with the Phillips condensation being a classical and robust method.[5] This reaction typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions. For the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, the logical precursors are 4-methyl-1,2-phenylenediamine and a suitably protected derivative of β-alanine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (Intermediate)

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-1,2-phenylenediamine (1.0 eq) and N-Boc-β-alanine (1.05 eq).

-

Add 4N hydrochloric acid as the solvent and catalyst.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 2: Deprotection to Yield 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (Final Product)

-

Dissolve the purified N-Boc-2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a concentrated solution of sodium hydroxide or ammonia to a pH of >10.

-

Extract the product with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine. The product can be further purified by recrystallization or converted to a salt (e.g., dihydrochloride) for improved stability and handling.[2]

Potential Biological Activity and Mechanism of Action: An Expert Perspective

While direct experimental data on the biological activity of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is limited in the public domain, its structural features provide a strong basis for postulating its potential pharmacological profile. The presence of the ethanamine side chain, a common pharmacophore in biogenic amines, suggests potential interactions with monoamine receptors.

Hypothesized Signaling Pathway Interactions

Caption: Hypothesized interactions with G-protein coupled receptors.

-

Dopaminergic and Serotonergic Activity: Studies on structurally related 2-substituted benzimidazoles have revealed mixed dopaminergic (D₂) and serotonergic (5-HT₁ₐ) receptor binding affinities.[2] The specific nature of the substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the potency and selectivity for these receptors. The ethanamine side chain of the title compound mimics the endogenous ligands for these receptors, suggesting that it may act as an agonist or antagonist at D₂ and 5-HT₁ₐ receptors. Further in vitro binding and functional assays are necessary to elucidate the precise nature of this interaction.

-

Histamine Receptor Modulation: The imidazole core is a key structural feature of histamine. Consequently, benzimidazole derivatives are often investigated for their activity at histamine receptors. The ethanamine side chain further strengthens the structural analogy to histamine. It is plausible that 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine could exhibit activity at histamine H₁, H₂, or H₃ receptors. The histamine H₃ receptor, in particular, is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for various central nervous system disorders.[4]

Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities, a systematic in vitro pharmacological evaluation is required.

Workflow for In Vitro Characterization

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise structural characterization of a new chemical entity (NCE) is not merely a procedural formality but the bedrock of all subsequent research. An erroneous or incomplete structural assignment can lead to the misinterpretation of pharmacological data, wasted resources, and potential safety concerns. This guide provides a comprehensive, technically-grounded workflow for the complete structure elucidation of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a heterocyclic amine with potential pharmacological relevance. Our approach is rooted in the synergistic application of modern analytical techniques, emphasizing not just the "what" but the "why" behind each experimental choice and data interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in characterizing an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this process, providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of basic nitrogen atoms in the benzimidazole ring and the primary amine, which are readily protonated.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is calibrated to ensure high mass accuracy.

-

Data Acquisition: The full scan mass spectrum is acquired, focusing on the expected m/z range for the protonated molecule [M+H]⁺.

Data Interpretation and Molecular Formula Determination

For 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (C₁₀H₁₃N₃), the expected monoisotopic mass is 175.1110. The protonated molecule [M+H]⁺ would have a calculated m/z of 176.1182. The HRMS experiment should yield a measured m/z value within a narrow tolerance (typically < 5 ppm) of this calculated value. This high degree of accuracy allows for the unambiguous determination of the elemental composition.[1]

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₃N₃ |

| Monoisotopic Mass | 175.1110 u |

| [M+H]⁺ (calculated) | 176.1182 m/z |

| [M+H]⁺ (observed) | Within 5 ppm of calculated |

Tandem Mass Spectrometry (MS/MS) for Initial Structural Insights

Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments.[1][2] By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.

dot

Caption: Key 2D NMR Correlations for Structure Confirmation

2D NMR Spectroscopy: Assembling the Pieces

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. W[3]e expect to see a correlation between the two methylene groups of the ethyl chain and between the adjacent aromatic protons (H-6 and H-7).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. T[3]his allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. K[3]ey expected HMBC correlations that would confirm the structure include:

-

The methylene protons adjacent to the benzimidazole ring correlating to C-2 and the bridgehead carbons (C-3a and C-7a).

-

The aromatic protons correlating to neighboring and quaternary carbons, confirming the substitution pattern.

-

The methyl protons correlating to C-4, C-5, and C-6, definitively placing the methyl group at the 5-position.

-

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

[4][5]#### Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR (Attenuated Total Reflectance) FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Interpretation of the FT-IR Spectrum

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) and Benzimidazole N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂-) |

| ~1620 | C=N stretch | Imidazole ring |

| ~1580, ~1470 | C=C stretch | Aromatic ring |

| ~1450 | C-N stretch | Imidazole ring |

The presence of strong, broad absorptions in the N-H stretching region, along with characteristic aromatic and aliphatic C-H and C=N/C=C stretches, would be consistent with the proposed structure.

Synthesis and Conclusion: A Self-Validating Approach

dot

Caption: Overall Structure Elucidation Workflow

References

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(5), 2047–2059. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Zhou, Z., Shen, X., & Tu, J. (2020). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 125, 115838. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectral data of benzimidazole derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of benzimidazole‐containing imide oligomers. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Dihydrazide Derivatives Containing Benzimidazole Ring. Retrieved from [Link]

-

Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-13 C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). Retrieved from [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

This document provides a comprehensive technical overview of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, analytical characterization, and its potential as a privileged scaffold in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals engaged in drug development who require a deep, practical understanding of this compound.

Core Compound Identity and Physicochemical Properties

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is a derivative of benzimidazole, a bicyclic aromatic heterocycle. The benzimidazole core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] The strategic placement of a methyl group on the benzene ring and an ethanamine side chain at the 2-position creates a molecule with specific steric and electronic properties, making it a valuable building block for library synthesis and lead optimization.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

-

CAS Number: 24625-24-9[2]

A summary of its key physicochemical properties is presented below, compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃ | Manchester Organics[2] |

| Molecular Weight | 175.23 g/mol | Manchester Organics[2], PubChem[3] |

| MDL Number | MFCD06312156 | Manchester Organics[2] |

| Appearance | Solid (typical for this class) | Sigma-Aldrich[4] |

| Purity | Typically >95% (Commercially available) | Manchester Organics[2] |

| XLogP3-AA | 0.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Synthesis and Mechanistic Rationale

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and reliable method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the title compound, this involves the condensation of 4-methyl-1,2-phenylenediamine with β-alanine.

The causality behind this experimental choice is rooted in the mechanism. The reaction is typically heated in the presence of a strong acid, such as hydrochloric acid, which serves two purposes: it protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack, and it facilitates the dehydration of the tetrahedral intermediate and subsequent cyclization to form the imidazole ring.

Figure 1: Synthetic workflow for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.

Detailed Experimental Protocol: Phillips Condensation

This protocol is a self-validating system; the identity and purity of the final product must be confirmed by the analytical methods described in Section 4.

Materials:

-

4-methyl-1,2-phenylenediamine (1.0 eq)

-

β-Alanine (1.1 eq)

-

4M Hydrochloric Acid

-

10% Sodium Hydroxide solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine and β-alanine.

-

Acid-Catalyzed Condensation: Add 4M hydrochloric acid to the flask. The volume should be sufficient to create a stirrable slurry. The choice of a strong mineral acid is critical for protonating the carboxylic acid, thereby activating it for nucleophilic attack by the diamine.[5][6]

-

Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the dropwise addition of a 10% NaOH solution until the pH is approximately 9-10. This step is crucial to deprotonate the product and precipitate it from the aqueous solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined. This solvent is chosen for its ability to dissolve the product while being immiscible with water.

-

Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel to afford the pure 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.

Role in Drug Discovery and Biological Context

The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives have demonstrated multifarious activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][5]

While specific biological activity data for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is not extensively published, its structural motifs suggest several potential applications:

-

Histamine Receptor Antagonism: The ethylamine side chain is a classic feature of histamine. As such, this compound and its derivatives are logical candidates for screening against histamine receptors (H1, H2, H3, H4), which are G-protein coupled receptors (GPCRs) involved in allergies, gastric acid secretion, and neurotransmission.[7]

-

Kinase Inhibition: The benzimidazole core can function as a hinge-binding motif in many protein kinases. Numerous benzimidazole derivatives have been developed as potent kinase inhibitors for oncology applications.[8]

-

Antiparasitic Agents: The benzimidazole class includes widely used anthelmintic drugs like albendazole. The mechanism often involves binding to the protein tubulin, disrupting microtubule formation in the parasite.[9] New derivatives are continuously explored for improved efficacy and to combat resistance.[9]

The diagram below illustrates a generalized GPCR signaling pathway, such as that initiated by a histamine receptor, which represents a plausible target class for this compound.

Figure 2: Potential GPCR signaling pathway targeted by benzimidazole derivatives.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized compound. A combination of liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice.

Figure 3: Standard workflow for compound characterization and validation.

Protocol 2: LC-MS/MS Analysis

This protocol provides a robust method for confirming the molecular weight and assessing the purity of the final compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[10]

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[10]

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid. The acid is critical for ensuring good peak shape and promoting ionization in the mass spectrometer.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is selected because the amine groups on the molecule are readily protonated.

-

Analysis: Scan for the protonated molecular ion [M+H]⁺. For C₁₀H₁₃N₃, the expected m/z would be approximately 176.12.

-

Purity Assessment: Purity is determined by integrating the area of the main peak in the chromatogram relative to the total area of all detected peaks.

-

Safety and Handling

While a specific safety data sheet for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is not publicly available, related benzimidazole compounds with amine side chains are often classified with the following hazards.[3][11] All work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

GHS Hazard Statements (Anticipated):

Conclusion

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (CAS: 24625-24-9) is a valuable chemical entity built upon the privileged benzimidazole scaffold. Its straightforward synthesis via Phillips condensation and its structural features make it an attractive starting point for the development of novel therapeutics, particularly in the areas of GPCR modulation, kinase inhibition, and antiparasitic drug discovery. The robust analytical workflows detailed herein provide the necessary tools for its reliable synthesis, purification, and characterization, empowering researchers to confidently incorporate this compound into their drug development programs.

References

-

Manchester Organics. 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

-

AK Scientific, Inc. N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride.

-

Wang, X., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Molecules, 25(1), 135.

-

PubChem. Compound Summary for CID 415158, 2-(1H-Benzimidazol-2-yl)ethan-1-amine. National Center for Biotechnology Information.

-

Vulcanchem. N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride.

-

BenchChem. An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives.

-

PubChem. Compound Summary for CID 4379477, 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. National Center for Biotechnology Information.

-

ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.

-

Tsolova, V., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(59), 37375-37388.

-

PubChem. Compound Summary for CID 771733, 1H-Benzimidazole-1-ethanamine, N,N-diethyl-2-methyl-. National Center for Biotechnology Information.

-

Sigma-Aldrich. 2-(1H-Benzoimidazol-2-yl)-ethylamine.

-

El-Sayed, N. N. E., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(3), 635-644.

-

BenchChem. Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

-

Glavaš-Obrovac, L., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 25(21), 5005.

-

S. G. K., et al. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Tropical Journal of Pharmaceutical Research, 10(4), 461-470.

-

Lab-Chemicals.Com. N-ethyl-2-(5-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride.

-

BenchChem. An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

-

Zhyvets, A., et al. (2022). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 27(19), 6604.

-

BenchChem. Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery.

-

CymitQuimica. 1-(1H-Benzoimidazol-2-yl)-ethylamine, HCl.

-

Peifer, C., et al. (2014). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. European Journal of Medicinal Chemistry, 86, 51-66.

-

Journal of the Serbian Chemical Society. Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes.

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | C10H13N3 | CID 4379477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(1H-Benzoimidazol-2-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2-(1H-Benzimidazol-2-yl)ethan-1-amine | C9H11N3 | CID 415158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

An In-depth Technical Guide to the Biological Activity of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] This technical guide provides a comprehensive prospective analysis of the potential biological activities of a specific derivative, 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine. While direct experimental data for this compound is not extensively available in the public domain, this document extrapolates from the well-established activities of structurally related benzimidazoles to propose a focused research and development program. We will explore potential synthesis pathways, propose detailed experimental protocols for evaluating its antimicrobial, anticancer, and antioxidant activities, and discuss potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel benzimidazole derivatives.

Introduction: The Prominence of the Benzimidazole Core

Benzimidazoles are heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. This privileged scaffold is present in a wide array of therapeutic agents due to its ability to interact with various biological targets.[1][3] The versatility of the benzimidazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

Notable examples of benzimidazole-based drugs include:

-

Proton Pump Inhibitors: Omeprazole and Lansoprazole, used to treat acid reflux and ulcers.[1]

-

Anthelmintics: Albendazole and Mebendazole, effective against a broad spectrum of parasitic worms.[3][4]

-

Antihistamines: Astemizole, used for the treatment of allergic reactions.

-

Anticancer Agents: Certain derivatives have shown promising cytotoxic effects against various cancer cell lines.[2][4][5]

The subject of this guide, 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, features a methyl group on the benzene ring and an ethanamine substituent at the 2-position of the imidazole ring. These structural features suggest the potential for a unique biological activity profile, which warrants a thorough investigation.

Proposed Synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7] A plausible synthetic route for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is outlined below.

Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (2-(5-methyl-1H-benzimidazol-2-yl)ethyl)carbamate

-

To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 3-(tert-butoxycarbonylamino)propanoic acid (1.1 eq).

-

Add a condensing agent, such as Eaton's reagent (P₂O₅ in MeSO₃H) or use microwave-assisted synthesis, which has been shown to be efficient for benzimidazole formation.[3]

-

Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

-

Dissolve the purified tert-butyl (2-(5-methyl-1H-benzimidazol-2-yl)ethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH) to a pH of ~10-11.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Prospective Biological Activities and Investigational Plan

Based on the extensive literature on benzimidazole derivatives, we hypothesize that 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine may exhibit antimicrobial, anticancer, and antioxidant activities.[1][2][3][6] The following sections outline a proposed experimental plan to evaluate these potential activities.

Antimicrobial Activity

Many benzimidazole derivatives have demonstrated significant antibacterial and antifungal properties.[3]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive controls (microorganisms with no compound) and negative controls (broth only).

-

Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with some compounds showing potent cytotoxicity against various cancer cell lines.[2][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine and incubate for 48-72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity

Some benzimidazole derivatives have been reported to possess antioxidant properties.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare different concentrations of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine in a suitable solvent (e.g., methanol).

-

Add a freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol to each concentration of the compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

Use ascorbic acid or BHT as a positive control.[6]

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Given the prevalence of benzimidazoles as kinase inhibitors, a plausible mechanism of action for the anticancer activity of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

| Ciprofloxacin (control) | 2 |

| Fluconazole (control) | 4 |

Table 2: Hypothetical Anticancer Activity Data

| Cell Line | IC₅₀ (µM) |

| HeLa | 12.5 |

| MCF-7 | 25.8 |

| A549 | 18.2 |

| Doxorubicin (control) | 0.5 |

Table 3: Hypothetical Antioxidant Activity Data

| Assay | IC₅₀ (µg/mL) |

| DPPH Scavenging | 45.3 |

| Ascorbic Acid (control) | 8.7 |

Conclusion and Future Directions

This technical guide has outlined a prospective research program for the characterization of the biological activity of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine. Based on the well-established pharmacological importance of the benzimidazole scaffold, this compound represents a promising candidate for further investigation. The proposed synthetic route and experimental protocols provide a solid foundation for initiating these studies.

Future research should focus on:

-

Lead Optimization: If promising activity is identified, structural modifications can be made to enhance potency and selectivity.

-

In Vivo Studies: Active compounds should be evaluated in animal models to assess their efficacy and safety profiles.

-

Mechanism of Action Studies: Detailed biochemical and molecular biology experiments should be conducted to elucidate the precise molecular targets and signaling pathways involved.

The exploration of novel benzimidazole derivatives like 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is a critical endeavor in the ongoing quest for new and effective therapeutic agents.

References

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Sharma, D., & Narasimhan, B. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]

-

Perin, N., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(11), 3192. [Link]

-

Monzote, L., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology, 184, 1-7. [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]

- BenchChem (2025). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)

-

Hassan, M. S., et al. (2022). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Molecules, 27(15), 4995. [Link]

-

El-Sayed, N. N. E., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1079-1089. [Link]

-

Al-Ghorbani, M., et al. (2015). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 13(1), 1-22. [Link]

-

Vasileva, A., et al. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 10(42), 25055-25067. [Link]

-

Szczęśniak-Sięga, B., et al. (2021). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. International Journal of Molecular Sciences, 22(19), 10567. [Link]

-

Sharma, D., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 777708. [Link]

-

Al-Bazzaz, F. Y., et al. (2022). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. Pharmaceutics, 14(11), 2320. [Link]

-

Acar, Ç., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry, 18(1), 146. [Link]

-

Rahman, S. M. A., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11(1), 1-17. [Link]

Sources

- 1. isca.me [isca.me]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. banglajol.info [banglajol.info]

- 7. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: A Technical Guide for Drug Discovery Professionals

Executive Summary

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a heterocyclic amine with significant therapeutic potential. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The structural architecture of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, featuring an ethylamine side chain attached to the benzimidazole core, bears a striking resemblance to histamine. This homology strongly suggests that its primary pharmacological targets are histamine receptors.

This document outlines a systematic, multi-phase experimental strategy designed to rigorously test this hypothesis. We will proceed from initial target engagement and affinity determination to detailed functional characterization of downstream signaling pathways and advanced assays for nuanced mechanistic insights. The protocols and rationale provided herein are grounded in established pharmacological principles, enabling researchers to definitively characterize the compound's interaction with its biological targets and build a robust understanding of its molecular mechanism of action.

Compound Profile and Mechanistic Hypothesis

Physicochemical Properties

A foundational understanding of a compound's properties is critical for designing relevant biological assays.

| Property | Value | Source |

| IUPAC Name | 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | - |

| CAS Number | 24625-24-9 | [3] |

| Molecular Formula | C₁₀H₁₃N₃ | [4] |

| Molecular Weight | 175.23 g/mol | - |

| Structure |  | - |

The Histamine Receptor Hypothesis

The core of our mechanistic investigation is the structural analogy between 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine and histamine. Histamine is a crucial biogenic amine that modulates a wide array of physiological responses through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[5][6] Given the prevalence of benzimidazole derivatives as histamine receptor modulators, we hypothesize that 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine acts as a ligand for one or more of these receptors.[7] This guide will focus on interrogating the two most well-characterized and functionally distinct histamine receptors in allergy and gastric acid secretion: H1 and H2.

-

Histamine H1 Receptor (H1R): Primarily couples to the Gq/11 family of G-proteins. Its activation is a key driver of allergic and inflammatory responses.[8]

-

Histamine H2 Receptor (H2R): Primarily couples to the Gs family of G-proteins and is the principal target for therapies aimed at reducing gastric acid.[9][10]

The Canonical Signaling Pathways of H1 and H2 Receptors

Understanding the downstream signaling cascades initiated by H1R and H2R activation is essential for designing functional assays to measure the activity of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.

H1 Receptor Gq-Coupled Signaling

Upon agonist binding, the H1R activates the Gαq subunit of its associated G-protein.[8] This initiates a cascade where activated Gαq stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+), a hallmark and measurable endpoint of H1R activation.[8]

H2 Receptor Gs-Coupled Signaling

Activation of the H2R by an agonist leads to the stimulation of the Gαs subunit.[9] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[11] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream cellular proteins, mediating the physiological response.[9]

Phase 1: Target Engagement & Affinity Determination

Causality: Before assessing function, it is imperative to confirm that the compound physically interacts with the hypothesized target. A competitive radioligand binding assay is the gold standard for quantifying this interaction and determining the compound's binding affinity (Ki). [8]A lower Ki value indicates a higher binding affinity. [12] Protocol: Histamine H1 Receptor Competitive Binding Assay

-

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine H1 receptor. [8] * Radioligand: [³H]mepyramine, a well-characterized H1R antagonist radioligand. [12][13] * Test Compound: 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.

-

Non-specific Binding Control: A high concentration of a known, unlabeled H1R antagonist (e.g., mianserin). [13] * Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4. [13] * GF/C filter plates and scintillation fluid. [13]

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes (5-10 µg protein/well) with a fixed concentration of [³H]mepyramine (e.g., 1-2 nM).

-

Add varying concentrations of the test compound to the wells. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).

-

Incubate the plate for 2-4 hours at 25°C with gentle agitation to reach binding equilibrium. [13] 5. Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Allow the filters to dry, add scintillation fluid, and quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

-

Data Presentation:

| Compound | Receptor | Radioligand | Kᵢ (nM) |

| 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | Histamine H1 | [³H]mepyramine | Experimental Value |

| Mepyramine (Control) | Histamine H1 | [³H]mepyramine | ~2.5 |

Phase 2: Functional Characterization

Causality: Confirming binding is only the first step. Functional assays are required to determine whether the compound activates the receptor (agonism), blocks its activation by the endogenous ligand (antagonism), or has no effect. We will assess the two primary signaling outputs for H1R and H2R.

2a. Interrogation of the H1 Receptor (Gq) Pathway

Protocol: Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular Ca²⁺ following H1R activation, providing a robust readout of Gq pathway engagement. [8][14]

-

Materials:

-

Cells: A cell line stably expressing the human H1R (e.g., CHO-K1 or HEK293). [14] * Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: Histamine.

-

Test Compound: 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.

-

-

Procedure (Antagonist Mode):

-

Plate the H1R-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This involves incubation to allow the dye to enter the cells and be cleaved into its active form.

-

Wash the cells to remove excess extracellular dye.

-

Pre-incubate the cells with varying concentrations of the test compound for a set period (e.g., 2.5 to 30 minutes) to allow for receptor binding. [14] 5. Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Challenge the cells with a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) and immediately measure the change in fluorescence over time.

-

-

Data Analysis:

-

The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

-

Plot the peak fluorescence (or percentage inhibition of the histamine response) against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the potency of the compound as an antagonist.

-

Data Presentation:

| Compound | Assay | Potency (IC₅₀, nM) |

| 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | H1R Calcium Mobilization | Experimental Value |

| Epinastine (Control) | H1R Calcium Mobilization | 38 [14] |

2b. Interrogation of the H2 Receptor (Gs) Pathway

Protocol: cAMP Accumulation Assay

This assay quantifies the production of cAMP, the direct downstream product of H2R-Gs-adenylyl cyclase activation. [15]

-

Materials:

-

Cells: A cell line expressing the human H2R.

-

Agonist: Amthamine (an H2R-selective agonist) or Histamine. [16] * Test Compound: 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor). [17][18][19] * Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and amplify the signal.

-

-

Procedure (Antagonist Mode):

-

Plate the H2R-expressing cells in a suitable multi-well plate.

-

Pre-treat the cells with the PDE inhibitor.

-

Add varying concentrations of the test compound and incubate.

-

Stimulate the cells with a fixed concentration of an H2R agonist.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve to convert the raw signal (e.g., HTRF ratio) to cAMP concentration. [19] * Plot the cAMP concentration (or percentage inhibition of the agonist response) against the log concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

Advanced Mechanistic Insights: Biased Signaling

Causality: GPCRs are not simple on/off switches. They can adopt multiple active conformations, preferentially activating one signaling pathway over another—a phenomenon known as biased agonism or functional selectivity. [20]For example, a ligand might act as an antagonist for G-protein signaling but as an agonist for β-arrestin recruitment. A β-arrestin recruitment assay is crucial for a modern, comprehensive understanding of a compound's mechanism. [8][21] This assay typically uses a technology like bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation, where the receptor and β-arrestin are tagged with complementary reporters. [21][22]Ligand-induced interaction brings the reporters into proximity, generating a measurable signal. Comparing the potency of the test compound in this assay versus the G-protein assays (Ca²⁺/cAMP) can reveal signaling bias.

Data Synthesis and Conclusion

The definitive mechanism of action for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is established by synthesizing the data from all three experimental phases.

-

Scenario 1: H1 Receptor Antagonist: The compound would exhibit high affinity in the H1R binding assay (low nM Ki), potently inhibit histamine-induced calcium mobilization (low nM IC50), and show no significant activity in the H2R cAMP assay.

-

Scenario 2: H2 Receptor Antagonist: The compound would show high affinity for H2R, potently inhibit agonist-induced cAMP accumulation, and have minimal effect on the H1R calcium pathway.

-

Scenario 3: Dual H1/H2 Antagonist: The compound would demonstrate high affinity and functional antagonism in both H1R and H2R assays.

-

Scenario 4: Agonist Activity: If the compound itself triggers calcium mobilization or cAMP accumulation in the absence of histamine, it would be classified as an agonist.

By following this rigorous, evidence-based framework, researchers can move beyond structural prediction to a definitive, quantitative, and nuanced understanding of the molecular mechanism of action of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, paving the way for its further development as a potential therapeutic agent.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists. BenchChem.

- Gimenez, L. E., et al. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine. BenchChem.

- G Protein-Coupled Receptor Signaling : Methods and Protocols. (n.d.). Universitaet Bonn.

- Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. (n.d.). PubMed.

- cAMP Assay. (n.d.).

- cAMP Assays in GPCR Drug Discovery. (n.d.). PubMed.

- cAMP Accumulation Assay. (n.d.).

- Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). NIH.

- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz

- Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (n.d.).

- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Assay Guidance Manual.

- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025, January 15). PMC - NIH.

- In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (2006). IOVS.

- In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. (n.d.). PubMed.

- Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists. (n.d.). PubMed.

- GPCR and arrestin Interactions Analysis to Accelerate Drug Discovery. (2023, March 1). Protocol Preview.

- Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (n.d.). University of Regensburg.

- Histamine H1 Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.

- Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.).

- Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. (n.d.). PubMed.

- Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. (n.d.). PubMed.

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- [Effect of 2-(5-methyl-4-imidazolyl)-1-methylethylamine on histamine receptors]. (n.d.). PubMed.

- Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregul

- Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery. (n.d.). Benchchem.

- Synthesis and Biological Activities of Some Benzimidazolone Deriv

- Potential histamine H2-receptor antagonists. 4. Benzylhistamines. (n.d.). PubMed.

- H2 receptor antagonist. (n.d.). Wikipedia.

- 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine. (n.d.). Manchester Organics.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. (n.d.).

- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019, August 6). PMC.

- Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. (2024, January 23). PubMed Central.

- 2-(1H-Benzoimidazol-2-yl)-ethylamine. (n.d.). Sigma-Aldrich.

- (1H-Benzodiazol-2-ylmethyl)diethylamine. (n.d.). PMC - NIH.

- 2-(1H-Benzimidazol-2-yl)ethan-1-amine. (n.d.). PubChem.

- Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016, June).

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- Histamine H2-Receptor Antagonists Improve Non-Steroidal Anti-Inflammatory Drug-Induced Intestinal Dysbiosis. (n.d.). MDPI.

- An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)

- 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. (n.d.). PubChem.

- 1H-Benzimidazole-1-ethanamine, N,N-diethyl-2-methyl-. (n.d.). PubChem.

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | C10H13N3 | CID 4379477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] The compound 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine features this core, appended with a flexible ethylamine side chain—a common motif in endogenous neurotransmitters. This structural arrangement strongly suggests potential interactions with targets in the central nervous system (CNS) and beyond. This guide provides a comprehensive exploration of the most probable therapeutic targets for this molecule, grounded in established pharmacology of the benzimidazole class. We will dissect the rationale for investigating key target families, including G-Protein Coupled Receptors (GPCRs) and essential enzyme systems, and provide detailed, field-proven experimental protocols for the validation of these hypotheses. The objective is to furnish researchers and drug development professionals with a strategic framework for elucidating the compound's mechanism of action and therapeutic potential.

Introduction to 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

Chemical Structure and Properties

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to an imidazole ring, forming the benzimidazole core. A methyl group is substituted at the 5-position of the benzene ring, and an ethylamine group is attached to the 2-position of the imidazole ring. The ethylamine side chain provides conformational flexibility and a basic nitrogen atom, which is likely protonated at physiological pH, enabling ionic interactions with biological targets. The benzimidazole core itself is structurally similar to purine, a fundamental component of nucleic acids, which contributes to its ability to interact with a diverse range of biomolecules.[2]

The Benzimidazole Scaffold: A Privileged Pharmacophore

The benzimidazole ring system is a versatile and highly valued scaffold in drug discovery. Its unique structure has been successfully incorporated into numerous clinically approved drugs with a wide range of activities, including antiviral (maribavir), antiulcer (omeprazole), antihistamine (lerisetron), and anthelmintic (triclabendazole) agents.[3] Benzimidazole derivatives are known to act as topoisomerase inhibitors, kinase inhibitors, microtubule inhibitors, and antagonists for various receptors.[1] This proven therapeutic versatility makes any novel benzimidazole derivative, such as 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a compelling candidate for biological investigation.

Rationale for Target Exploration

The exploration of therapeutic targets for this compound is guided by two primary structural features:

-

The Imidazole-ethylamine Moiety: This pharmacophore is structurally analogous to histamine, suggesting a strong potential for interaction with histamine receptors. Furthermore, the general phenylethylamine structure is a classic template for ligands of aminergic GPCRs, including serotonin and dopamine receptors.

-

The Benzimidazole Core: This scaffold is extensively documented as a potent inhibitor of various enzymes, most notably protein kinases and monoamine oxidases.[4][5]

This guide will therefore prioritize the investigation of these target classes.

Primary Target Class: G-Protein Coupled Receptors (GPCRs)

GPCRs are the most intensively studied drug targets, regulating a vast array of physiological processes.[6] The structural motifs within 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine make this receptor class a primary focus.

Hypothesis: Histamine H3 Receptor Antagonism

2.1.1 Rationale: A Classic Histamine Pharmacophore The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters like acetylcholine and dopamine.[7] Antagonists of the H3R have stimulant and nootropic effects and are being investigated for neurodegenerative and sleep disorders.[7] The core structure of our compound, containing an imidazole ring connected to a flexible chain with a terminal basic amine, is a classic pharmacophore for H3 receptor ligands.[8][9] Therefore, it is highly probable that the compound acts as a ligand at this receptor.

2.1.2 Proposed Signaling Pathway H3R activation inhibits adenylyl cyclase via a Gi/o protein, leading to decreased intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect, restoring or increasing cAMP production.

2.1.3 Experimental Validation Workflow A two-stage process is recommended: first, confirm direct binding to the receptor, and second, quantify the functional consequence of that binding.

2.1.4 Protocol 1: In Vitro Radioligand Binding Assay for Histamine H3 Receptor

-

Objective: To determine the binding affinity (Ki) of the test compound for the human H3 receptor.

-

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine) for binding to membranes prepared from cells expressing the H3 receptor.[10][11]

-

Methodology:

-

Membrane Preparation: Use commercially available prepared cell membranes from CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (5-10 µg protein/well).

-

Radioligand (e.g., [3H]-Nα-methylhistamine) at a concentration near its Kd.

-

Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2.1.5 Protocol 2: Cell-Based Functional Assay (cAMP Measurement)

-

Objective: To determine if the compound acts as an antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.

-

Principle: In cells expressing the Gi-coupled H3 receptor, an agonist will decrease cAMP levels stimulated by forskolin (an adenylyl cyclase activator). An antagonist will reverse this effect.[12]

-

Methodology:

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the human H3 receptor in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate with the test compound at various concentrations for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Add a fixed concentration of an H3R agonist (e.g., R-(-)-α-methylhistamine) along with forskolin to stimulate cAMP production.

-

Incubation: Incubate for an additional 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[13]

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value, which represents the concentration at which the compound reverses 50% of the agonist's inhibitory effect.

-

Hypothesis: Serotonin 5-HT3 Receptor Antagonism

2.2.1 Rationale: A Known Benzimidazole Target The 5-HT3 receptor is a ligand-gated ion channel involved in the vomiting reflex.[14] Antagonists, known as "setrons," are highly effective antiemetics.[15] Numerous 4,5,6,7-tetrahydro-1H-benzimidazole derivatives are potent 5-HT3 receptor antagonists, establishing this as a high-probability target class for our compound.[16][17][18]

2.2.2 Proposed Signaling Pathway Activation of the 5-HT3 receptor by serotonin opens a non-selective cation channel, leading to cell depolarization. An antagonist physically blocks the channel or prevents the conformational change required for opening.

2.2.3 Protocol 3: Cell-Based Calcium Influx Assay

-

Objective: To measure the antagonistic activity of the compound by monitoring its ability to block serotonin-induced calcium influx.

-

Principle: 5-HT3 receptors are permeable to Ca²⁺. A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is loaded into cells expressing the receptor. Agonist stimulation causes an influx of Ca²⁺, leading to a measurable increase in fluorescence. An antagonist will block this increase.[19]

-

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing the human 5-HT3 receptor in a black, clear-bottom 96-well plate.

-